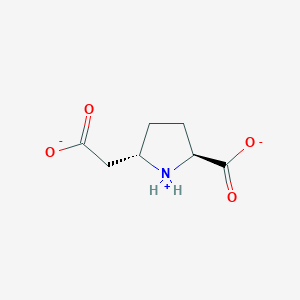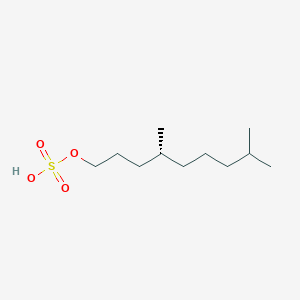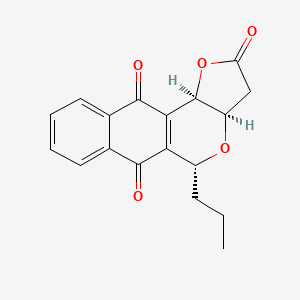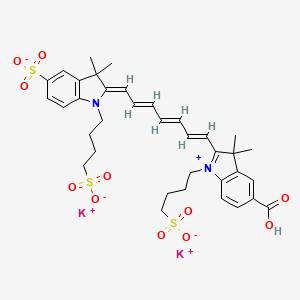
Geovanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geovanine is a natural product found in Annona ambotay with data available.
Applications De Recherche Scientifique
Geovanine Isolation and Composition
This compound, an azaanthracene alkaloid, was isolated from the trunkwood of Annona ambotay Aubl. This discovery highlighted its unique chemical composition, which includes liriodenine, O-methylmoschatoline, flavonoids like kaempferol and quercetin, and steroids such as sitosterol (Oliveira et al., 1987).
Geopolymerisation and Geopolymers
Geopolymerisation, a process creating alumino-silicate materials called geopolymers, shows promising applications in various fields including waste containment and advanced structural tooling. Geopolymers exhibit remarkable physical and chemical properties useful in diverse applications such as fire-resistant composites and immobilization of toxic materials (Komnitsas & Zaharaki, 2007).
Geophysical and Geo-technical Research
Research in geophysics and geo-technical areas is continuously evolving. For instance, large-scale geophysical experiments offer insights into the scale dependence of physical parameters and interaction with geological heterogeneities (Dieterich, 1981). Additionally, digitalization in mining enhances the efficiency of design processes for mineral deposits, indicating a significant shift towards more technologically advanced methods in this field (Uteshov et al., 2021).
Geospatial Research and Data Sharing
Geospatial research addresses the challenges of geoprivacy, confidentiality, and data sharing in geospatial data-intensive research. This involves developing methodologies and tools for effective data sharing while maintaining the privacy and confidentiality of research subjects (Richardson et al., 2015).
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
5,9,10-trimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |
InChI |
InChI=1S/C17H17NO4/c1-9-8-12(19)18-15-13(9)16(21-3)10-6-5-7-11(20-2)14(10)17(15)22-4/h5-8H,1-4H3,(H,18,19) |
Clé InChI |
LWNCVZAIYGAIFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=C(C3=C(C=CC=C3OC)C(=C12)OC)OC |
Synonymes |
geovanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B1264301.png)

![(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264304.png)

![2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B1264308.png)


![1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)


